Potassium decylxanthate
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Overview
Description
Potassium decylxanthate is an organosulfur compound belonging to the xanthate family. Xanthates are salts or esters of xanthic acid, characterized by the presence of the functional group ROCS2−. This compound, specifically, is used primarily in the mining industry as a flotation agent to separate valuable minerals from ores. The compound is known for its yellowish color, which is a common trait among xanthates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium decylxanthate is synthesized through a process known as xanthation. This involves the reaction of decanol (a ten-carbon alcohol) with carbon disulfide in the presence of potassium hydroxide. The reaction proceeds as follows: [ \text{C}{10}\text{H}{21}\text{OH} + \text{CS}2 + \text{KOH} \rightarrow \text{C}{10}\text{H}_{21}\text{OCS}_2\text{K} + \text{H}_2\text{O} ] The reaction is typically carried out at room temperature, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where decanol, carbon disulfide, and potassium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in the form of powder, granules, or flakes .
Chemical Reactions Analysis
Types of Reactions: Potassium decylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dixanthogen, a disulfide compound.
Reduction: Reduction reactions can break the xanthate into its constituent alcohol and carbon disulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the xanthate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions
Major Products:
Oxidation: Dixanthogen.
Reduction: Decanol and carbon disulfide.
Substitution: Various substituted xanthates depending on the nucleophile used
Scientific Research Applications
Potassium decylxanthate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of potassium decylxanthate in flotation processes involves its adsorption onto the surface of mineral particles. The xanthate group interacts with the mineral surface, rendering it hydrophobic. This allows the mineral particles to attach to air bubbles and float to the surface, where they can be collected. The molecular targets include sulfide minerals, and the pathways involve the formation of hydrophobic layers on the mineral surfaces .
Comparison with Similar Compounds
- Potassium ethylxanthate
- Potassium isopropylxanthate
- Potassium amylxanthate
- Potassium butylxanthate
Comparison: Potassium decylxanthate is unique due to its longer alkyl chain (ten carbons), which imparts different solubility and adsorption characteristics compared to shorter-chain xanthates like potassium ethylxanthate and potassium isopropylxanthate. This makes it more effective in certain flotation processes where longer hydrophobic chains are advantageous .
Properties
CAS No. |
7308-25-0 |
---|---|
Molecular Formula |
C11H21KOS2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
potassium;decoxymethanedithioate |
InChI |
InChI=1S/C11H22OS2.K/c1-2-3-4-5-6-7-8-9-10-12-11(13)14;/h2-10H2,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
ROKMMAWTMJKDKE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOC(=S)[S-].[K+] |
Origin of Product |
United States |
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